1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a phenyl derivative, using bromine in the presence of a solvent like carbon tetrachloride . The bromomethyl group is introduced through a reaction with a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The mercapto group can be introduced via a thiolation reaction using thiourea or a similar reagent . Finally, the chloropropanone moiety is formed through a Friedel-Crafts acylation reaction followed by chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Scientific Research Applications
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function . The mercapto group can interact with metal ions and proteins, affecting their activity . The chloropropanone moiety can undergo nucleophilic addition reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromomethylphenyl)-3-chloropropan-2-one: Lacks the mercapto group, making it less reactive in certain contexts.
1-(4-Mercaptophenyl)-3-chloropropan-2-one:
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety, differing significantly in structure and reactivity.
Properties
Molecular Formula |
C10H10BrClOS |
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Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-3-7(1-2-10(8)14)4-9(13)6-12/h1-3,14H,4-6H2 |
InChI Key |
CBIMJNHJVOQNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)S |
Origin of Product |
United States |
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